![molecular formula C22H23N3O4 B2420163 [2-(3,5-Dimethylanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate CAS No. 503141-71-7](/img/structure/B2420163.png)
[2-(3,5-Dimethylanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of 1,8-naphthyridines , which are important heterocyclic compounds due to their diverse biological activities and photochemical properties . They are used in medicinal chemistry and materials science, and have found applications as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, and self-assembly host–guest systems .
Synthesis Analysis
The synthesis of 1,8-naphthyridines has been a topic of considerable interest, with efforts to develop more eco-friendly, safe, and atom-economical approaches . Multicomponent reactions (MCR) can efficiently generate a diverse set of complex molecular architectures which have wide application in medicinal chemistry and chemical biology .Chemical Reactions Analysis
The reactivity of 1,5-naphthyridine derivatives with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes has been studied .Aplicaciones Científicas De Investigación
Anticancer Activity
Indole derivatives have attracted interest as potential anticancer agents. Their structural diversity allows for targeted modifications to enhance efficacy against cancer cells. Research suggests that certain indole-based compounds exhibit promising cytotoxic effects and inhibit tumor growth .
Antimicrobial Properties
Indoles also demonstrate antimicrobial activity. Researchers have explored their potential as antibacterial, antifungal, and antiviral agents. By modifying the indole scaffold, scientists aim to develop novel drugs to combat infectious diseases .
Neuroprotective Effects
Some indole derivatives exhibit neuroprotective properties. They may enhance neuronal survival, reduce oxidative stress, and mitigate neurodegenerative conditions. Investigating the compound’s impact on neural health could yield valuable insights .
Anti-inflammatory Potential
Indoles participate in modulating inflammatory responses. Researchers have studied their effects on cytokine production, immune regulation, and inflammation-related pathways. Our compound might contribute to anti-inflammatory drug development .
Metabolic Disorders and Indole Derivatives
Certain indoles influence metabolic pathways. They interact with enzymes involved in glucose metabolism, lipid regulation, and insulin sensitivity. Investigating our compound’s metabolic effects could be enlightening .
Other Applications
Beyond the mentioned fields, indole derivatives have been explored for their potential in areas such as cardiovascular health, antioxidative effects, and enzyme inhibition. While specific studies on our compound are limited, its structural features suggest diverse applications .
Direcciones Futuras
The development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community, including attempts to develop more eco-friendly, safe, and atom-economical approaches . This suggests that future research may continue to focus on improving the synthesis methods for these compounds.
Propiedades
IUPAC Name |
[2-(3,5-dimethylanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-5-25-11-18(20(27)17-7-6-15(4)23-21(17)25)22(28)29-12-19(26)24-16-9-13(2)8-14(3)10-16/h6-11H,5,12H2,1-4H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRQMJJGDKIBCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)OCC(=O)NC3=CC(=CC(=C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3,5-Dimethylanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2420080.png)
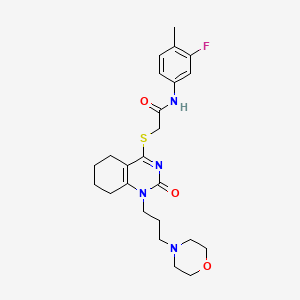
![methyl 4-[4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]benzoate](/img/structure/B2420084.png)
![2-((2-Methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2420085.png)
![methyl 4-(9-ethoxy-4-thioxo-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-2-yl)benzoate](/img/no-structure.png)
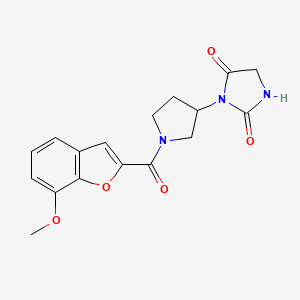
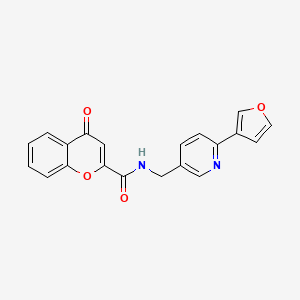
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2420092.png)
![(5-Chloro-2-methoxyphenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2420094.png)
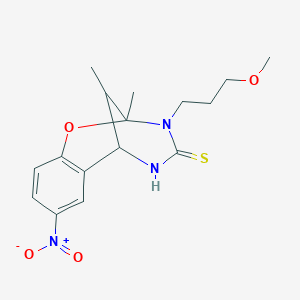
![3-cinnamyl-9-(4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2420096.png)
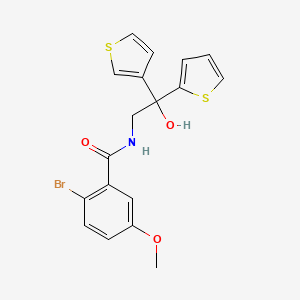

![3,4-difluoro-N-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2420099.png)